molecular formula C16H19NO8 B15128960 5-Hydroxy tryptophol beta-D-glucuronide

5-Hydroxy tryptophol beta-D-glucuronide

Cat. No.: B15128960
M. Wt: 353.32 g/mol
InChI Key: NFLHLWRXDOXSCF-UHFFFAOYSA-N
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Description

5-Hydroxy tryptophol beta-D-glucuronide is a biochemical compound that is a derivative of 5-Hydroxy tryptophol. It is formed by the conjugation of 5-Hydroxy tryptophol with glucuronic acid. This compound is often used in biochemical and pharmacological research due to its stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy tryptophol beta-D-glucuronide typically involves the glucuronidation of 5-Hydroxy tryptophol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase enzymes, while chemical glucuronidation can be carried out using glucuronic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product. Additionally, chemical synthesis methods can be optimized for large-scale production by adjusting reaction parameters such as temperature, pH, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy tryptophol beta-D-glucuronide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Hydroxy tryptophol beta-D-glucuronide has several applications in scientific research:

    Chemistry: Used as a model compound for studying glucuronidation reactions and enzyme kinetics.

    Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects and its role in drug metabolism.

    Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-Hydroxy tryptophol beta-D-glucuronide involves its interaction with specific enzymes and receptors in the body. It is primarily metabolized by glucuronidation, a process that enhances its solubility and facilitates its excretion. The compound may also interact with neurotransmitter receptors and influence signaling pathways, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy tryptophol: The parent compound, which lacks the glucuronic acid moiety.

    5-Hydroxy indole acetic acid: Another metabolite of serotonin with different metabolic and pharmacological properties.

    5-Methoxy tryptophol: A related compound with a methoxy group instead of a hydroxyl group.

Uniqueness

5-Hydroxy tryptophol beta-D-glucuronide is unique due to its glucuronic acid conjugation, which enhances its solubility and stability. This modification also influences its metabolic pathways and excretion, making it a valuable compound for studying glucuronidation and its effects on pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

3,4,5-trihydroxy-6-[[3-(2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLHLWRXDOXSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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